molecular formula C12H13NO3S B2448389 (2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid CAS No. 294845-27-5

(2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2448389
M. Wt: 251.3
InChI Key: NYATUQLQYZIJCY-WDEREUQCSA-N
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Description

“(2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid” is a chemical compound used for proteomics research . Its molecular formula is C12H13NO3S and it has a molecular weight of 251.31 .

Scientific Research Applications

  • Synthesis and Characterization :

    • The synthesis of related thiazolidine derivatives, like (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, involves the condensation reaction of ortho-vanillin and L-cysteine, forming racemic mixtures characterized using NMR, ESI-MS, and X-ray diffraction (Muche, Müller, & Hołyńska, 2018).
    • Research has also been conducted on the crystal structures of related compounds, illustrating the zwitterionic nature of thiazolidine in the solid state (Tarnawski, Ślepokura, & Lis, 2011).
  • Stability and Solubility Studies :

    • Studies on the solubility, stability, and dissociation constants of (2RS,4R)-2-substituted thiazolidine-4-carboxylic acids in aqueous solutions have been conducted, showing variations based on the size of the molecule and the nature of substituents (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).
  • Potential Therapeutic Applications :

    • Some derivatives, like 2-substituted (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids, have been synthesized for their potential as antihypertensive drugs with angiotensin converting enzyme inhibiting action (Ershov, Nasledov, Lagoda, & Shamanin, 2014).
    • Research on the synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives has identified potential novel tyrosinase inhibitors (Ha et al., 2012).
  • Anticancer Properties :

    • Investigations into the antiproliferative properties of thiazolidine derivatives, specifically targeting cancer cell lines, have been conducted, demonstrating the apoptosis-inducing properties of these compounds (Onen-Bayram et al., 2015).
  • Antioxidant Activities :

    • The synthesis and evaluation of antioxidant potential of various 2-aryl thiazolidine-4-carboxylic acids have been explored, showing that the presence of certain substituents like -OCH3 enhances radical scavenging activity (Begum et al., 2020).
  • Molecular Docking Studies :

    • Tetra-substituted phthalocyanines bearing thiazolidine derivatives have been synthesized and evaluated for their anticancer activity on different cancer cell lines, supported by molecular docking studies (Bilgiçli et al., 2021).
  • Supramolecular Aggregation Behavior :

    • Research into the supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives has been conducted to explore their potential applications in areas like biosensing and catalysis (Jagtap et al., 2018).

properties

IUPAC Name

(2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-8(14)13-10(12(15)16)7-17-11(13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,15,16)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYATUQLQYZIJCY-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](CS[C@@H]1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

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